

Application Notes and Protocols for Labeling Antibodies with Sulfo-Cy7 NHS Ester

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Compound of Interest

Compound Name: *Sulfo-Cy7 carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the conjugation of Sulfo-Cy7 NHS ester, a near-infrared fluorescent dye, to antibodies. This procedure is critical for a variety of applications in biomedical research and drug development, including immunofluorescence, flow cytometry, Western blotting, and in vivo imaging.

Introduction

Sulfo-Cyanine7 (Sulfo-Cy7) is a water-soluble, near-infrared (NIR) fluorescent dye with excitation and emission maxima typically around 750 nm and 773 nm, respectively.^{[1][2]} These spectral properties make it highly suitable for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.^[1] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy7 reacts efficiently with primary amine groups (-NH₂), such as the side chains of lysine residues present on antibodies, to form stable, covalent amide bonds.^[1] ^[3] The sulfonate groups on the dye impart high aqueous solubility, which is particularly advantageous for labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.^{[1][2]}

This protocol details the materials, procedures, and calculations required for the successful labeling of antibodies with Sulfo-Cy7 NHS ester, purification of the conjugate, and determination of the degree of labeling.

Key Experimental Parameters

Successful and reproducible labeling of antibodies with Sulfo-Cy7 NHS ester is dependent on several critical parameters. These should be optimized for each specific antibody and intended application.

Parameter	Recommended Range/Value	Notes
Antibody Concentration	2 - 10 mg/mL	Higher antibody concentrations generally lead to improved labeling efficiency.[4][5] If the antibody concentration is below 1-2 mg/mL, it should be concentrated.[5][6][7]
Reaction Buffer pH	8.0 - 9.0 (Optimal: 8.5 ± 0.5)	The reaction is pH-dependent. A slightly alkaline pH is required to ensure that the primary amine groups on the antibody are deprotonated and available for reaction with the NHS ester.[4][5]
Dye-to-Antibody Molar Ratio	5:1 to 20:1	This ratio may require optimization. A typical starting point is a 10:1 to 15:1 molar excess of the dye.[5]
Reaction Time	1 - 2 hours	The reaction is typically carried out for 1 hour at room temperature.[3][5]
Reaction Temperature	Room Temperature	Incubation at room temperature is generally sufficient.[3][6]
Buffer Composition	Amine-free buffer (e.g., PBS, bicarbonate buffer)	Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester and must be avoided.[5][8]

Experimental Protocols

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled up or down as needed, while maintaining the same molar ratios.

- Antibody (1 mg) in an amine-free buffer
- Sulfo-Cy7 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5
- Purification/Desalting Column (e.g., Sephadex G-25)[9][10]
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Microcentrifuge tubes
- Spectrophotometer

1. Antibody Preparation

- Dissolve or dialyze the antibody into an amine-free buffer like PBS (pH 7.2-7.4) to a concentration of 2-10 mg/mL.[4][5]
- If the antibody solution contains substances with primary amines such as Tris, glycine, or ammonium ions, or stabilizing proteins like BSA, it is crucial to remove them.[5][8] This can be achieved by dialysis against PBS or by using an antibody purification kit.[8][11]
- Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding a small volume of 1 M sodium bicarbonate or another suitable alkaline buffer.[4][5]

2. Preparation of Sulfo-Cy7 NHS Ester Stock Solution

- Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.[11]
- Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[3][11] Vortex the solution until the dye is completely dissolved.[4]

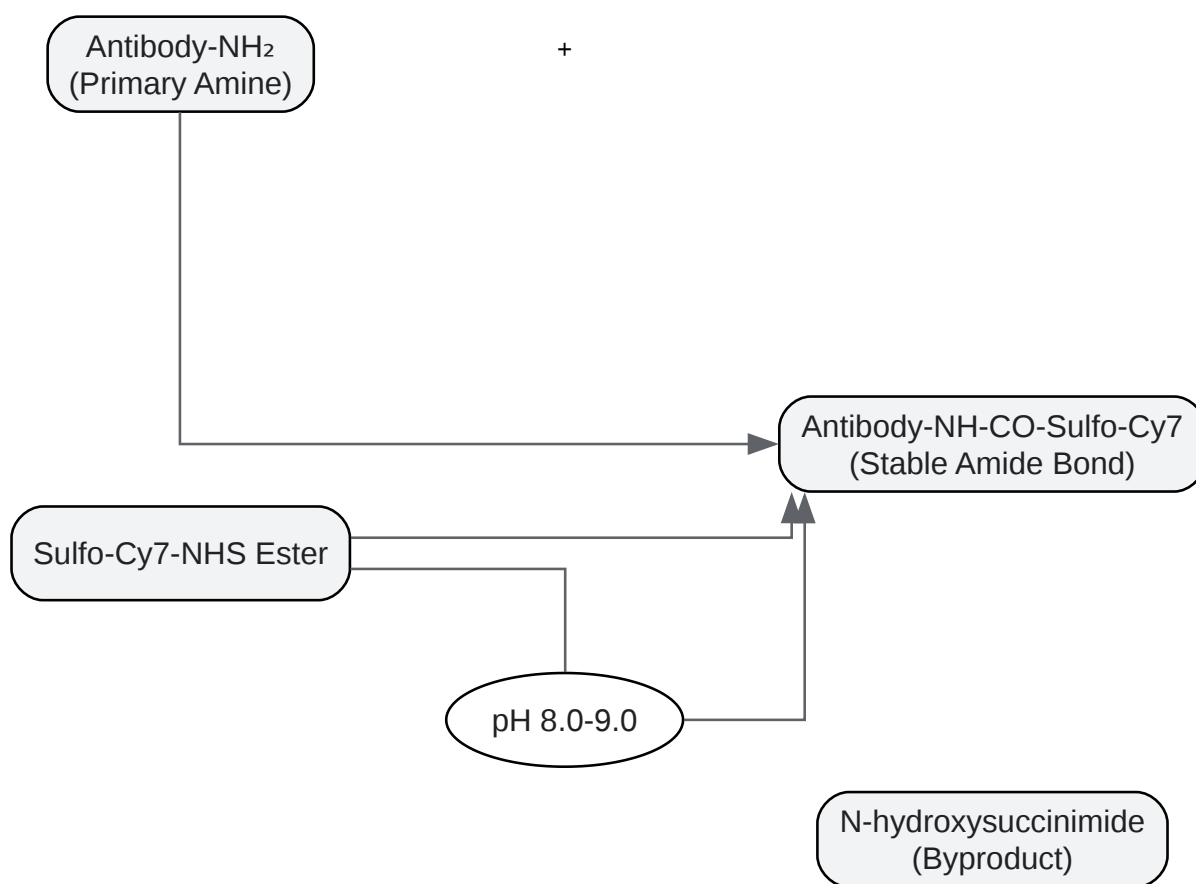
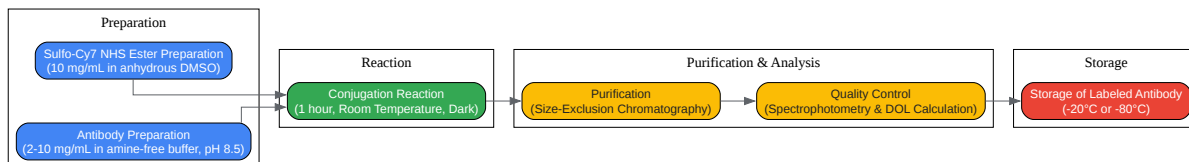
- This dye solution is sensitive to moisture and should be prepared fresh and used promptly.[4]

3. Antibody Labeling Reaction

- Calculate the required volume of the Sulfo-Cy7 NHS ester stock solution to achieve the desired dye-to-antibody molar ratio.
- Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing or stirring.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3] Gentle rocking or stirring during incubation can improve labeling efficiency.[7]

4. Purification of the Labeled Antibody

- It is essential to remove any unconjugated Sulfo-Cy7 NHS ester from the labeled antibody. [12][13] This is typically achieved by size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[5][6][10]
- Equilibrate the desalting column with PBS according to the manufacturer's instructions.
- Apply the reaction mixture to the top of the column.
- Elute the labeled antibody with PBS. The first colored band to elute will be the Sulfo-Cy7-labeled antibody, as it is larger and moves faster through the column. The unconjugated free dye will elute as a second, slower-moving band.[4]
- Collect the fractions containing the purified labeled antibody.



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